Tetrahexyldecyl ascorbate
Overview
Description
Tetrahexyldecyl ascorbate is a stable, oil-soluble form of vitamin C that has gained popularity in the skincare industry due to its numerous benefits. Unlike other forms of vitamin C, such as ascorbic acid, this compound is highly stable and can penetrate the skin’s lipid barrier more effectively . This compound is known for its antioxidant properties, ability to brighten the skin, and support collagen production .
Preparation Methods
Tetrahexyldecyl ascorbate is synthesized through a multi-step chemical process. The synthesis begins with the esterification of ascorbic acid with hexyldecanol to form ascorbyl hexyl decanoate . This intermediate compound then undergoes further modification, typically involving hydrogenation, to produce this compound . Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tetrahexyldecyl ascorbate undergoes various chemical reactions, including oxidation and reduction. It is a poor antioxidant that degrades rapidly when exposed to singlet oxygen . its stability can be enhanced by combining it with other antioxidants, such as acetyl zingerone . Common reagents and conditions used in these reactions include low pH environments and antioxidants to increase its stability and penetration into the skin . The major products formed from these reactions include stabilized forms of this compound that are more effective in skincare applications .
Scientific Research Applications
Tetrahexyldecyl ascorbate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In skincare, it is used for its antioxidant properties, ability to brighten the skin, and support collagen production . It is also being studied for its potential to enhance collagen production and antioxidant effects when combined with other compounds, such as acetyl zingerone . Additionally, this compound is used in research related to skin aging, hyperpigmentation, and oxidative stress .
Mechanism of Action
Tetrahexyldecyl ascorbate functions as an antioxidant, neutralizing free radicals and protecting the skin from oxidative damage . It works by inhibiting the production of melanin, which helps to reduce hyperpigmentation and promote a more even skin tone . Additionally, it supports collagen production by stimulating the expression of genes associated with collagen synthesis and inhibiting the activity of enzymes that break down collagen . The molecular targets and pathways involved include the inhibition of matrix metalloproteinases (MMPs) and the activation of phospholipid homeostasis and keratinocyte differentiation .
Comparison with Similar Compounds
Tetrahexyldecyl ascorbate is unique compared to other forms of vitamin C due to its stability and oil-solubility . Similar compounds include L-ascorbic acid, ascorbyl palmitate, and magnesium ascorbyl phosphate . Unlike L-ascorbic acid, which is water-soluble and highly unstable, this compound is more stable and can be formulated in oil-based products . Ascorbyl palmitate and magnesium ascorbyl phosphate are also more stable than L-ascorbic acid but do not penetrate the skin as effectively as this compound . This makes this compound a preferred choice for skincare formulations that require deep penetration and long-lasting effects .
Properties
IUPAC Name |
[(2S)-2-[(2R)-3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3/t58?,59?,60?,61?,62-,63+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWBEINAQKIQLZ-CMRBMDBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(CCCCCC)C(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H128O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018694 | |
Record name | Tetrahexyldecyl ascorbate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1129.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183476-82-6, 161436-56-2 | |
Record name | Nikkol VC-IP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183476-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahexyldecyl ascorbate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183476826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahexyldecyl ascorbate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-{(2R)-3,4-bis[(2-hexyldecanoyl)oxy]-5-oxo-2,5-dihydrofuran-2-yl}ethane-1,2-diyl bis(2-hexyldecanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Ascorbic acid, 2,3,5,6-tetraisohexadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASCORBYL TETRAISOPALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47143LT58A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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